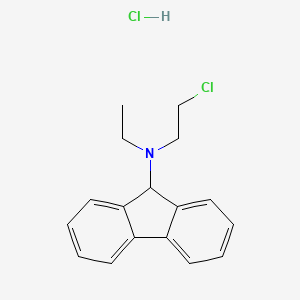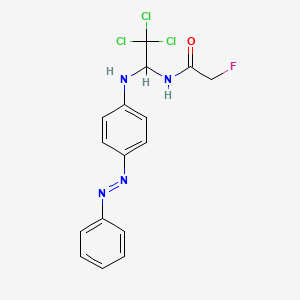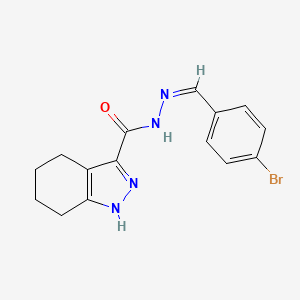
N-(2-Chloroethyl)-N-ethyl-9-fluorenamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is a chemical compound with a complex structure that includes a fluorenyl group, an ethyl group, and a chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride typically involves the reaction of 9H-fluoren-9-amine with 2-chloroethyl ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions, leading to various derivatives[][2].
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce fluorenone derivatives[2][2].
Applications De Recherche Scientifique
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorenyl group may also interact with cellular components, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloroethyl)-N-nitrosoureas: Known for their anticancer properties and ability to release nitric oxide.
2-chloro-N,N-dimethylethylamine hydrochloride: Used as an intermediate in organic synthesis.
Uniqueness
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is unique due to its combination of a fluorenyl group with a chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6272-47-5 |
|---|---|
Formule moléculaire |
C17H19Cl2N |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
Clé InChI |
RMTWFBLCJLNBFA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)







![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
